2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
CAS No.: 941882-77-5
Cat. No.: VC6804353
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941882-77-5 |
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Molecular Formula | C17H13ClN2O |
Molecular Weight | 296.75 |
IUPAC Name | 2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Standard InChI | InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 |
Standard InChI Key | AACLMKOEALTNTP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is C₁₇H₁₃ClN₂O, featuring a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 2 and 6. The 2-chlorobenzyl group introduces a chlorine atom at the ortho position of the benzyl moiety, while the phenyl group at position 6 contributes to the compound’s hydrophobicity. This substitution pattern distinguishes it from analogs like 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, where the chlorine occupies the para position .
Spectral Characteristics
While direct spectral data for 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one are unavailable, related pyridazinones exhibit identifiable IR and NMR signatures:
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IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (550–800 cm⁻¹) are typical .
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¹H NMR: Aromatic protons from the phenyl and chlorobenzyl groups appear as multiplet signals between δ 7.2–8.3 ppm, while the methylene group (CH₂) bridging the pyridazine and chlorobenzyl moieties resonates near δ 4.5–5.0 ppm .
Synthesis and Modification Strategies
Core Synthetic Pathways
The synthesis of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one likely follows a multi-step route analogous to reported pyridazinone derivatives :
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Formation of Pyridazin-3(2H)-one: Reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate yields the pyridazinone core.
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Alkylation at Position 2: Treating the core with 2-chlorobenzyl chloride in the presence of a base (e.g., sodium methoxide) introduces the chlorobenzyl group.
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Phenyl Group Incorporation: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the phenyl group at position 6.
Yields for analogous reactions range from 71% to 92%, depending on reaction conditions .
Derivative Synthesis
Modifications to enhance bioavailability or activity include:
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Esterification: Introducing ethyl bromoacetate forms ester derivatives, which hydrolyze to carboxylic acids for improved solubility .
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Piperazine Linkages: Coupling with piperazine derivatives via bromoacetyl intermediates expands structural diversity, as seen in related thieno[2,3-b]pyridines .
Biological Activity and Mechanism of Action
Antimicrobial Properties
Pyridazinone derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. For example:
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Antibacterial Efficacy: Analogs like 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: Modifications with electron-withdrawing groups (e.g., Cl) enhance inhibition of Candida albicans (MIC: 2–4 µg/mL) .
Enzyme Inhibition
Molecular docking studies suggest pyridazinones bind to microbial enzyme active sites:
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Dihydrofolate Reductase (DHFR): The chlorobenzyl group occupies a hydrophobic pocket, while the pyridazinone core hydrogen-bonds with catalytic residues .
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β-Lactamases: Structural analogs inhibit enzyme activity by mimicking β-lactam substrates, with IC₅₀ values < 10 µM .
Comparative Analysis with Structural Analogs
Compound | Substitution Pattern | Key Biological Activity |
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2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one | Para-chlorobenzyl | Antitubercular (MIC: 1.5 µg/mL) |
2-(3,4,5-Trimethoxyphenyl)-6-phenylpyridazin-3(2H)-one | Trimethoxy phenyl | Anticancer (IC₅₀: 8.2 µM) |
2-(2-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one | Ortho-nitrobenzyl | Antifungal (MIC: 3 µg/mL) |
Key Insight: Ortho-substituted derivatives (e.g., 2-chlorobenzyl) exhibit superior antimicrobial activity compared to para-substituted analogs, likely due to enhanced steric interactions with target enzymes .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: LogP values ~3.2 indicate moderate lipophilicity, favoring intestinal absorption.
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Metabolism: Hepatic cytochrome P450 enzymes oxidize the chlorobenzyl group, forming hydroxylated metabolites .
Toxicity Considerations
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Acute Toxicity: LD₅₀ values > 500 mg/kg in rodent models suggest low acute toxicity.
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Genotoxicity: Ames tests for analogs show no mutagenicity at concentrations ≤ 100 µg/mL .
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacement: Replacing the chlorobenzyl group with trifluoromethyl enhances metabolic stability .
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Prodrug Design: Ester derivatives improve oral bioavailability, with conversion to active acids in vivo .
Targeted Therapies
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Antimicrobial Agents: Hybrid derivatives combining pyridazinones with fluoroquinolones show synergy against drug-resistant Pseudomonas aeruginosa .
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Anti-Inflammatory Agents: Inhibition of COX-2 (IC₅₀: 0.8 µM) highlights potential for treating chronic inflammation .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Controlling substitution patterns during alkylation remains challenging, often requiring protecting groups .
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Scalability: Multi-step syntheses with low yields (e.g., <50%) necessitate improved catalytic methods .
Research Opportunities
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Computational Design: QSAR models could predict activity cliffs for novel derivatives.
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Combination Therapies: Co-administration with β-lactam antibiotics may circumvent resistance mechanisms.
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